molecular formula C20H21NO4 B2442664 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1448131-50-7

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2442664
CAS No.: 1448131-50-7
M. Wt: 339.391
InChI Key: YMGMMCGDHJVQIM-UHFFFAOYSA-N
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Description

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and an o-tolyloxyacetamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Hydroxypropylation: Introduction of the hydroxypropyl group can be achieved through nucleophilic substitution or addition reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, often through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.

    Reduction: Reduction reactions could target the benzofuran ring or the acetamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran moiety could play a role in binding to aromatic pockets in proteins, while the hydroxypropyl and acetamide groups might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group.

    N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyl group.

Uniqueness

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group might provide steric hindrance, affecting how the compound interacts with its targets.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14-6-2-4-8-17(14)24-13-20(23)21-11-10-16(22)19-12-15-7-3-5-9-18(15)25-19/h2-9,12,16,22H,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMMCGDHJVQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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